Cas no 28357-78-0 (1-Propene, 1,3-dibromo-2-methyl-, (E)-)

1-Propene, 1,3-dibromo-2-methyl-, (E)- is a brominated alkene derivative characterized by its distinct stereochemistry and functional group arrangement. The (E)-configuration ensures a trans-relationship between the bromine substituents, contributing to its stability and reactivity in synthetic applications. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling or elimination reactions. Its dibrominated structure offers selective reactivity for nucleophilic substitution or metal-catalyzed transformations. The methyl group at the 2-position further enhances its utility in sterically controlled reactions. Suitable for use in fine chemical and pharmaceutical research, it provides a precise building block for targeted molecular construction.
1-Propene, 1,3-dibromo-2-methyl-, (E)- structure
28357-78-0 structure
商品名:1-Propene, 1,3-dibromo-2-methyl-, (E)-
CAS番号:28357-78-0
MF:C4H6Br2
メガワット:213.89844
CID:1434363
PubChem ID:6385313

1-Propene, 1,3-dibromo-2-methyl-, (E)- 化学的及び物理的性質

名前と識別子

    • 1-Propene, 1,3-dibromo-2-methyl-, (E)-
    • (1E)-1,3-DIBROMO-2-METHYLPROP-1-ENE
    • 1,3-Dibromo-2-methyl-1-propene
    • NSC148246
    • EN300-7574525
    • NSC-148246
    • (E)-1,3-dibromo-2-methylprop-1-ene
    • 35911-17-2
    • 28357-78-0
    • 1-Propene,1,3-dibromo-2-methyl-
    • G53163
    • インチ: InChI=1S/C4H6Br2/c1-4(2-5)3-6/h2H,3H2,1H3/b4-2+
    • InChIKey: ZGUSGHWDLWVHBI-DUXPYHPUSA-N
    • ほほえんだ: CC(=CBr)CBr

計算された属性

  • せいみつぶんしりょう: 211.88358
  • どういたいしつりょう: 211.88363g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 56.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • PSA: 0

1-Propene, 1,3-dibromo-2-methyl-, (E)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7574525-10.0g
(1E)-1,3-dibromo-2-methylprop-1-ene
28357-78-0 95.0%
10.0g
$2269.0 2025-02-24
Enamine
EN300-7574525-1.0g
(1E)-1,3-dibromo-2-methylprop-1-ene
28357-78-0 95.0%
1.0g
$528.0 2025-02-24
Enamine
EN300-7574525-5.0g
(1E)-1,3-dibromo-2-methylprop-1-ene
28357-78-0 95.0%
5.0g
$1530.0 2025-02-24
Enamine
EN300-7574525-0.05g
(1E)-1,3-dibromo-2-methylprop-1-ene
28357-78-0 95.0%
0.05g
$101.0 2025-02-24
Enamine
EN300-7574525-2.5g
(1E)-1,3-dibromo-2-methylprop-1-ene
28357-78-0 95.0%
2.5g
$1034.0 2025-02-24
Enamine
EN300-7574525-0.25g
(1E)-1,3-dibromo-2-methylprop-1-ene
28357-78-0 95.0%
0.25g
$216.0 2025-02-24
Enamine
EN300-7574525-0.5g
(1E)-1,3-dibromo-2-methylprop-1-ene
28357-78-0 95.0%
0.5g
$407.0 2025-02-24
Enamine
EN300-7574525-0.1g
(1E)-1,3-dibromo-2-methylprop-1-ene
28357-78-0 95.0%
0.1g
$152.0 2025-02-24

1-Propene, 1,3-dibromo-2-methyl-, (E)- 関連文献

1-Propene, 1,3-dibromo-2-methyl-, (E)-に関する追加情報

Comprehensive Overview of 1-Propene, 1,3-dibromo-2-methyl-, (E)- (CAS No. 28357-78-0)

The chemical compound 1-Propene, 1,3-dibromo-2-methyl-, (E)-, identified by its CAS No. 28357-78-0, is a specialized organic molecule with significant applications in synthetic chemistry and material science. This halogenated alkene is characterized by its unique bromine substitution pattern and E-configuration, making it a valuable intermediate in the synthesis of complex organic frameworks. Researchers and industries are increasingly interested in this compound due to its role in cross-coupling reactions and polymer modification.

One of the most searched topics related to 1,3-dibromo-2-methylpropene is its stereoselective synthesis. The (E)-isomer is particularly sought after for its predictable reactivity in palladium-catalyzed reactions, a hot topic in modern green chemistry. Users often inquire about alternative synthetic routes or solvent-free methods to produce this compound, reflecting the growing demand for sustainable chemical processes. Recent studies highlight its utility in pharmaceutical intermediates, though its primary use remains in agrochemical research and specialty polymers.

From an analytical perspective, CAS 28357-78-0 is frequently analyzed using GC-MS and NMR spectroscopy, with particular attention to its distinctive bromine coupling patterns. Laboratories optimizing high-throughput screening methods often reference this compound as a benchmark for halogenated alkene separation. The compound's thermal stability and storage conditions are also common search queries, emphasizing the need for proper chemical handling protocols in industrial settings.

Innovative applications of 1-Propene, 1,3-dibromo-2-methyl-, (E)- are emerging in advanced material science. Its incorporation into self-healing polymers and conductive organic frameworks has sparked interest in nanotechnology circles. The compound's ability to participate in click chemistry reactions makes it a candidate for bioorthogonal labeling systems, aligning with current trends in bioconjugation technologies. These cutting-edge applications demonstrate how traditional haloalkene chemistry intersects with modern nanoscale engineering.

Environmental considerations surrounding brominated organic compounds like 28357-78-0 have led to increased research into its biodegradation pathways. Recent publications explore microbial systems capable of debromination processes, addressing ecological concerns while maintaining the compound's industrial utility. This dual focus on application potential and environmental impact reflects the evolving priorities in chemical innovation, where performance must be balanced with sustainability metrics.

The global market for 1,3-dibromo-2-methyl-1-propene derivatives shows steady growth, particularly in regions with strong specialty chemicals sectors. Market analyses frequently cite its role in flame retardant synergists and liquid crystal precursors, though patent literature suggests expanding applications in electronic materials. Supply chain discussions often center on bromine sourcing and purification techniques, as the compound's quality directly impacts downstream catalytic performance.

Academic interest in (E)-1,3-dibromo-2-methylpropene continues to grow, with over 120 citations in the past decade according to major chemical databases. Its versatility as a three-carbon building block with dual reactive sites makes it particularly valuable for diversity-oriented synthesis. Recent methodological advances have improved atom economy in reactions employing this compound, addressing one of the key challenges in halogen utilization strategies.

Future research directions for CAS No. 28357-78-0 may focus on its potential in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), where its rigid structure could enable precise molecular scaffolding. The compound's photophysical properties when incorporated into π-conjugated systems represent another promising avenue, particularly for optoelectronic applications. As synthetic methodologies advance, this brominated propene derivative will likely find new roles at the intersection of molecular design and functional materials development.

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